(Z)-N-benzyl-2-cyano-3-(4-phenylphenyl)prop-2-enamide

Physicochemical property differentiation logP partitioning molecular weight selection

(Z)-N-benzyl-2-cyano-3-(4-phenylphenyl)prop-2-enamide (CAS 502898-57-9) is a synthetic Z-configured cyanoenamide with a molecular formula of C23H18N2O and a molecular weight of 338.4 g/mol. It belongs to the broader structural class of 2-cyano-3-phenylacrylamide derivatives, which are employed as kinase inhibitor scaffolds and as intermediates for bioactive heterocycle synthesis.

Molecular Formula C23H18N2O
Molecular Weight 338.41
CAS No. 502898-57-9
Cat. No. B2924165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-benzyl-2-cyano-3-(4-phenylphenyl)prop-2-enamide
CAS502898-57-9
Molecular FormulaC23H18N2O
Molecular Weight338.41
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)C3=CC=CC=C3)C#N
InChIInChI=1S/C23H18N2O/c24-16-22(23(26)25-17-19-7-3-1-4-8-19)15-18-11-13-21(14-12-18)20-9-5-2-6-10-20/h1-15H,17H2,(H,25,26)/b22-15-
InChIKeyBWJAKCGVEKELMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (Z)-N-benzyl-2-cyano-3-(4-phenylphenyl)prop-2-enamide (CAS 502898-57-9): What You Need to Know Before Ordering


(Z)-N-benzyl-2-cyano-3-(4-phenylphenyl)prop-2-enamide (CAS 502898-57-9) is a synthetic Z-configured cyanoenamide with a molecular formula of C23H18N2O and a molecular weight of 338.4 g/mol. It belongs to the broader structural class of 2-cyano-3-phenylacrylamide derivatives, which are employed as kinase inhibitor scaffolds and as intermediates for bioactive heterocycle synthesis [1]. The compound is commercially available at typical purities of ≥95% for research use only . Despite its structural resemblance to known bioactive cyanoenamides such as AG-490 (a JAK2/EGFR kinase inhibitor) and DHODH-targeting leflunomide derivatives, directly published pharmacological data for this specific compound remain extremely limited as of the search date .

Why Generic Substitution Fails for (Z)-N-benzyl-2-cyano-3-(4-phenylphenyl)prop-2-enamide (CAS 502898-57-9)


Within the 2-cyano-3-(4-phenylphenyl)prop-2-enamide scaffold class, even seemingly minor structural changes produce substantial shifts in physicochemical and likely pharmacological profiles. The target compound uniquely combines a (Z)-configuration olefin, an N-benzyl amide substituent, and a terminal biphenyl group. Available data indicate that the non-benzylated analog (E)-2-cyano-3-(4-phenylphenyl)prop-2-enamide (CAS 129179-92-6, MW 248.3 g/mol) is 90 Da lighter, which will meaningfully alter logP, solubility, and target-binding geometry relative to the present compound [1]. Conversely, the widely studied N-benzyl-2-cyano-3-aryl analogue AG-490 (MW ~294 g/mol) lacks the terminal phenyl ring, which is a key determinant of hydrophobic pocket occupancy . Generic substitution across this series—without quantitative confirmation of stereochemistry, N-benzyl presence, and biphenyl substitution pattern—will introduce uncontrolled variables into any biological assay or synthetic sequence [2].

Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparator Data for (Z)-N-benzyl-2-cyano-3-(4-phenylphenyl)prop-2-enamide


Molecular Weight and logP Partitioning vs. Non-Benzylated (E)-Analog

The compound (MW 338.4 g/mol) is 90 Da heavier than the non-benzylated (E)-analog 2-cyano-3-(4-phenylphenyl)prop-2-enamide (CAS 129179-92-6, MW 248.3 g/mol) [1]. This mass difference reflects the addition of the N-benzyl moiety, which increases calculated logP and enhances predicted membrane permeability. For any assay requiring intracellular target engagement, the present compound is expected to exhibit substantially different cellular pharmacokinetics relative to the lighter comparator, a factor that can be exploited in lead optimization to fine-tune partitioning behavior.

Physicochemical property differentiation logP partitioning molecular weight selection

Z-Configuration Stereochemistry vs. (E)-Isomer: Conformational Constraint for Target Binding

The compound is explicitly the (Z)-isomer, placing the biphenyl ring and the cyano group on the same side of the double bond . In the kinase inhibitor field, the corresponding (E)-isomer AG-490 carries the aryl ring trans to the cyano group, a geometric arrangement that is critical for its EGFR IC50 of 2 µM . The Z-configuration of the present compound produces a distinct spatial orientation of the biphenyl pharmacophore. In the broader biphenylcarboxamide fungicide series, even isomeric variations lead to >10-fold differences in EC50 values against plant pathogens [1]. Users selecting this compound are obtaining a geometrically pure, Z-locked scaffold whose three-dimensional presentation to a binding site is unique within the commercially available analog set.

Stereochemistry differentiation Z/E isomerism conformational constraint

N-Benzyl Substituent Effect on Kinase Inhibition: AG-490 Activity as Benchmark

AG-490, the closest pharmacologically characterized N-benzyl-2-cyano-3-arylprop-2-enamide, carries a 3,4-dihydroxyphenyl moiety and inhibits EGFR with IC50 = 2 µM, ErbB2 with IC50 = 13.5 µM, and JAK2 at ~10 µM . The present compound replaces the catechol ring with an unsubstituted 4-biphenyl group, a modification that yields a molecular weight increase of 44 Da (338.4 vs. 294.3 g/mol) and a markedly different hydrogen-bond donor/acceptor profile (0 HBD vs. AG-490's 2 phenolic OH groups) [1]. The absence of the catechol eliminates a potential redox-active liability while the extended biphenyl increases hydrophobic surface area, predicting a divergent selectivity profile in kinase panel screens.

N-benzyl substituent kinase inhibition AG-490 scaffold comparison

Biphenyl Moiety Positioning for DHODH Inhibitor Class Targeting

Multiple biphenyl-containing cyanoenamides act as dihydroorotate dehydrogenase (DHODH) inhibitors. Compound (2Z)-N-biphenyl-4-yl-2-cyano-3-hydroxybut-2-enamide inhibits human DHODH with a Ki,app of 32 nM, with the biphenyl tail occupying the large hydrophobic ubiquinone-binding cavity . DHODH-IN-3 (a related biphenyl cyanoenamide) shows an IC50 of 261 nM [1]. The present compound incorporates the biphenyl group at the 3-position of the acrylamide via a vinyl linkage, creating a fully conjugated π-system that differs from the hydroxybutenamide linker in the most potent DHODH inhibitors. This conjugated arrangement is predicted to alter the pKa of the enamide NH and the electrophilicity of the Michael acceptor system, two parameters that dictate DHODH binding kinetics.

DHODH inhibition biphenyl pharmacophore pyrimidine biosynthesis

Antiproliferative Activity of Des-Benzyl Analog vs. Target Compound Scaffold Potential

The des-benzyl analog 2-cyano-3-(4-phenylphenyl)prop-2-enamide (CAS 129179-92-6) has been tested in vitro, with reported IC50 values of 15 µM against A549 (lung) and 20 µM against NCI-H460 (lung) cancer cell lines . The target compound adds an N-benzyl substituent, which in the AG-490 series dramatically improves kinase inhibitory potency . If the N-benzyl group in the present compound generates a similar activity boost, the predicted antiproliferative potency could exceed that of the des-benzyl analog. This represents a testable hypothesis for procurement-driven screening: the N-benzylated compound serves as a logical follow-up to any initial hit obtained with the simpler analog.

antiproliferative cancer cell-line panel NCI-60 screen

Best-Fit Application Scenarios for (Z)-N-benzyl-2-cyano-3-(4-phenylphenyl)prop-2-enamide Based on Evidence Profile


Kinase Inhibitor Lead Optimization: N-Benzyl-2-Cyanoenamide Scaffold Diversification

Procure this compound as a pre-built, geometrically pure building block for kinase inhibitor libraries. The Z-configuration biphenyl scaffold fills a structural gap not covered by the commercially dominant (E)-series (e.g., AG-490). Researchers can directly screen this compound against kinase panels to map selectivity distinct from the catechol-containing AG-490 series, taking advantage of the absent redox liability while retaining the N-benzyl-2-cyanoenamide core known to bind the ATP pocket of EGFR and JAK2 .

DHODH Inhibitor Discovery: Conjugated Biphenyl Pharmacophore Exploration

Use this compound as a starting point for developing novel DHODH inhibitors that differ from the established hydroxybutenamide-linked series. The fully conjugated biphenyl-vinyl-cyano system may engage the ubiquinone-binding site with distinct kinetics relative to the saturated linker analogs that show Ki,app values in the low nanomolar range [1]. SAR expansion around the N-benzyl group could yield the first Z-cyanoenamide DHODH inhibitor chemotype.

Antifungal Biphenylcarboxamide Screening and Lead Generation

Deploy this compound in antifungal susceptibility screens against phytopathogenic fungi, capitalizing on the demonstrated broad-spectrum potential of biphenylcarboxamide and cyanoenamide chemotypes. Patent literature documents that specific biphenylcarboxamides achieve MIC values as low as 1–9.5 µg/mL against bacterial and fungal pathogens, and that small substituent modifications produce meaningful activity shifts [2]. The unique combination of (Z)-configuration, N-benzyl substitution, and biphenyl terminus in this compound makes it a high-value addition to any focused antifungal screening deck.

Structure-Activity Relationship (SAR) Probe for Stereochemistry-Dependent Activity

Order this compound alongside its (E)-counterpart (CAS 129179-92-6) for paired stereochemistry SAR studies. The Z-isomer provides a direct comparator for evaluating the impact of olefin geometry on target binding, cell permeability, and metabolic stability. Given that in related biphenylcarboxamide series, E/Z isomerism can alter EC50 or MIC values by more than 10-fold [2], procurement of both isomers enables rigorous assessment of stereochemical determinants in a given biological assay.

Quote Request

Request a Quote for (Z)-N-benzyl-2-cyano-3-(4-phenylphenyl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.